6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Overview
Description
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . This compound is characterized by the presence of an iodine atom at the 6th position of the pyrido[2,3-b][1,4]oxazine ring system. It is used primarily in research and development settings, particularly in the synthesis of other complex organic molecules .
Preparation Methods
The synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Chemical Reactions Analysis
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially modulating the activity of certain enzymes or receptors . Further research is needed to elucidate its exact mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be compared with other similar compounds, such as:
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: This compound has a methyl group at the 7th position, which may alter its chemical and biological properties.
6-Iodo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine: This compound lacks the dihydro functionality, which may affect its reactivity and applications.
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGCZVMMIYNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673657 | |
Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8024-11-1, 1203499-61-9 | |
Record name | Oils, wormseed | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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